molecular formula C8H12O2S B14566598 5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one CAS No. 61363-61-9

5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one

Cat. No.: B14566598
CAS No.: 61363-61-9
M. Wt: 172.25 g/mol
InChI Key: PXNKLKBJOZPXMS-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one: is a heterocyclic organic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common method might include:

    Starting Materials: Ethoxyacetaldehyde, methylthiol, and a suitable base.

    Reaction Conditions: The reaction may be carried out in an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysts: Use of catalysts to increase yield and selectivity.

    Reactor Design: Continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the ethoxy or methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiopyran derivatives.

Scientific Research Applications

5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one would depend on its specific application:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Interaction with biological pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-thiopyran-3(6H)-one: Lacks the ethoxy group, which may affect its reactivity and applications.

    5-Ethoxy-2H-thiopyran-3(6H)-one: Similar structure but without the methyl group, leading to different chemical properties.

Properties

CAS No.

61363-61-9

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

3-ethoxy-4-methyl-2H-thiopyran-5-one

InChI

InChI=1S/C8H12O2S/c1-3-10-8-5-11-4-7(9)6(8)2/h3-5H2,1-2H3

InChI Key

PXNKLKBJOZPXMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)CSC1)C

Origin of Product

United States

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